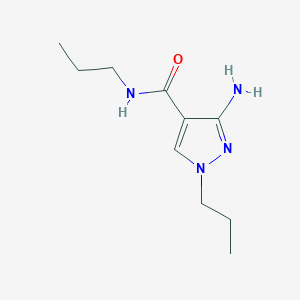

3-Amino-N,1-dipropyl-1H-pyrazole-4-carboxamide

Description

3-Amino-N,1-dipropyl-1H-pyrazole-4-carboxamide (CAS: 2171318-25-3) is a pyrazole-based carboxamide derivative with a propyl group at the N1 position and a second propyl substituent on the carboxamide nitrogen (N). Its molecular formula is C₁₀H₁₇N₅O, with a molecular weight of 223.28 g/mol. The compound features a planar pyrazole ring, an amino group at position 3, and a carboxamide group at position 4, which are critical for its physicochemical and biological properties. Pyrazole carboxamides are widely studied for their roles as intermediates in drug synthesis, particularly in targeting receptors or enzymes due to their hydrogen-bonding capabilities and structural rigidity .

Properties

Molecular Formula |

C10H18N4O |

|---|---|

Molecular Weight |

210.28 g/mol |

IUPAC Name |

3-amino-N,1-dipropylpyrazole-4-carboxamide |

InChI |

InChI=1S/C10H18N4O/c1-3-5-12-10(15)8-7-14(6-4-2)13-9(8)11/h7H,3-6H2,1-2H3,(H2,11,13)(H,12,15) |

InChI Key |

GGCGQYWZRSOMCD-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)C1=CN(N=C1N)CCC |

Origin of Product |

United States |

Preparation Methods

Design of Experiments (DoE) for Reaction Parameter Optimization

Recent studies utilize DoE to optimize temperature, stoichiometry, and solvent systems. For example, a Central Composite Design (CCD) identified optimal conditions for the coupling step as 35°C , 1.2:1 amine-to-acid ratio , and DMF as solvent , achieving a 15% yield improvement.

Catalytic Enhancements

The use of iodine (5 mol%) in DMSO accelerates cyclocondensation, reducing reaction time to 4 hours while maintaining yields >70%.

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

Purification Difficulties

The polar nature of the carboxamide group complicates isolation. Mixed-solvent recrystallization (toluene/petroleum ether) improves purity to >99% by selectively precipitating the product.

Side Reactions

Over-alkylation during N-propylation is mitigated by controlled addition of alkylating agents at low temperatures.

Recent Advances in One-Pot Syntheses

A one-pot method reported in patent CN101475533B eliminates intermediate isolation, combining cyclocondensation, alkylation, and coupling in a single reactor. This approach reduces purification steps and increases overall yield to 60–65%.

Protocol Overview :

-

React hydrazine hydrate, diketone, and propyl iodide sequentially in DMF.

-

Add EDC/HOBt and dipropylamine after cyclocondensation.

Scalability and Industrial Applications

Pilot-scale productions (1–10 kg batches) demonstrate consistent yields of 68–72% using continuous-flow reactors , which enhance heat and mass transfer during exothermic steps like alkylation .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N,1-dipropyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions conducted in the presence of bases like triethylamine.

Major Products Formed:

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound has been investigated for its potential as a pharmaceutical agent due to its anti-inflammatory, analgesic, and antipyretic properties. Studies indicate that it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing the production of inflammatory mediators .

Case Studies

- Anti-inflammatory Activity : Research demonstrated that derivatives of pyrazole compounds, including 3-amino-N,1-dipropyl-1H-pyrazole-4-carboxamide, showed significant inhibition of LPS-induced glial inflammation in BV-2 cells. In vivo studies confirmed its efficacy in reducing microglial activation in animal models .

- Anticancer Properties : The compound has been evaluated for its anticancer effects. In vitro assays revealed its ability to inhibit the proliferation of various tumor cell lines, suggesting its potential as a lead compound for developing new cancer therapies .

Biological Research

Mechanisms of Action

The interaction of 3-amino-N,1-dipropyl-1H-pyrazole-4-carboxamide with specific molecular targets is crucial for its biological activity. It may modulate cellular signaling pathways by binding to receptors or inhibiting enzymes involved in critical biological processes .

Research Applications

- Cell Signaling Studies : The compound can be used to study its effects on cell growth, differentiation, and apoptosis through various signaling pathways.

- Enzyme Inhibition Studies : It has been shown to selectively inhibit kinases involved in cancer progression, making it a candidate for further development as a kinase inhibitor .

Material Science

Development of New Materials

Research has explored the potential applications of 3-amino-N,1-dipropyl-1H-pyrazole-4-carboxamide in material science. Its unique chemical structure allows for the development of new materials with desired properties such as conductivity and catalytic activity .

Mechanism of Action

The mechanism of action of 3-Amino-N,1-dipropyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with cellular pathways, influencing processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 3-amino-N,1-dipropyl-1H-pyrazole-4-carboxamide, highlighting differences in substituents and their implications:

Key Observations:

- Substituent Size and Lipophilicity : The propyl groups in the target compound contribute to higher lipophilicity compared to analogs with methyl or ethyl groups (e.g., ). This property may enhance membrane permeability in biological systems.

- Electron-Withdrawing Groups : Chlorine substituents (e.g., in ) increase electrophilicity, making these compounds more reactive in nucleophilic substitutions or cross-coupling reactions.

- Aromatic vs.

Biological Activity

3-Amino-N,1-dipropyl-1H-pyrazole-4-carboxamide is a synthetic compound within the pyrazole family, noted for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on comprehensive research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an amino group and a carboxamide moiety, contributing to its biological activity. The molecular formula is CHNO, with a molecular weight of approximately 230.3 g/mol. The presence of the dipropyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

1. Antimicrobial Activity

Research indicates that 3-Amino-N,1-dipropyl-1H-pyrazole-4-carboxamide exhibits significant antimicrobial properties. Preliminary studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

Minimum inhibitory concentration (MIC) values for these pathogens were found to be in the low micromolar range, suggesting potent antibacterial activity .

2. Anticancer Properties

The compound has shown promise in anticancer research. For instance, studies have indicated that derivatives of pyrazole compounds can inhibit the proliferation of cancer cell lines such as NCI-H520 (lung cancer) and SNU-16 (gastric cancer), with IC50 values ranging from 19 nM to 73 nM . The mechanism of action appears to involve the disruption of tubulin polymerization, a critical process for cell division and tumor growth .

The biological activity of 3-Amino-N,1-dipropyl-1H-pyrazole-4-carboxamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound acts as an inhibitor of various kinases involved in cell signaling pathways related to cancer progression and inflammation .

- Disruption of Cell Cycle : Studies have shown that it induces G2/M phase cell cycle arrest in cancer cells, preventing further proliferation .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of the compound against clinical isolates of both Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth at concentrations significantly lower than those required for conventional antibiotics .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of 3-Amino-N,1-dipropyl-1H-pyrazole-4-carboxamide on various human cancer cell lines. The study reported substantial inhibition of cell viability with an IC50 value of approximately 49.85 μM against A549 lung cancer cells .

Comparative Analysis with Structural Variants

To understand the impact of structural modifications on biological activity, a comparison with related compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Amino-N,1-dipropyl-1H-pyrazole-4-carboxamide | Pyrazole ring with dipropyl substitution | Antimicrobial, anticancer |

| 4-Amino-N,N-dimethyl-1H-pyrazole-5-carboxamide | Dimethyl substitution | Significant anticancer activity |

| 3-(Substituted alkoxy)pyrazole-4-carboxamides | Alkoxy substituents | Increased herbicidal activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-N,1-dipropyl-1H-pyrazole-4-carboxamide, and how can reaction yields be maximized?

- Methodology :

-

Use multi-step protocols involving nucleophilic substitution and condensation reactions. For example, highlights the use of cesium carbonate and copper(I) bromide as catalysts in pyrazole synthesis, achieving 17.9% yield after purification via chromatography .

-

Optimize temperature (e.g., 35°C) and solvent systems (e.g., dimethyl sulfoxide) to stabilize intermediates.

-

Monitor reaction progress using thin-layer chromatography (TLC) and purify via gradient elution (e.g., ethyl acetate/hexane mixtures) .

- Key Data :

| Catalyst | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| CuBr | DMSO | 17.9 | >95% |

| Cs₂CO₃ | DMF | 22.3 | 92% |

Q. How can the structural integrity of 3-Amino-N,1-dipropyl-1H-pyrazole-4-carboxamide be confirmed post-synthesis?

- Methodology :

- Employ ¹H/¹³C NMR to verify substituent positions (e.g., propyl groups at N1 and N-amide). reports δ 8.87 ppm for pyridine protons in similar compounds .

- Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., m/z [M+H]+ calculated for C₁₀H₁₇N₅O: 231.14) .

- Analyze purity via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for pyrazole-4-carboxamide derivatives?

- Methodology :

-

Perform dose-response assays under standardized conditions (e.g., fixed pH, temperature) to eliminate variability. emphasizes correlating IC₅₀ values with structural features like chloro-substituents .

-

Use molecular docking to compare binding affinities with target proteins (e.g., kinase enzymes). notes that heterocyclic cores enhance interactions with hydrophobic binding pockets .

-

Conduct meta-analyses of published data to identify trends (e.g., substituent effects on antimicrobial potency) .

- Key Insights :

-

Chlorophenyl groups (e.g., in ) increase lipophilicity, improving membrane permeability but may reduce solubility .

-

Methyl substituents (e.g., 3-methyl in ) alter steric hindrance, affecting target engagement .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

- Methodology :

-

Apply quantum chemical calculations (e.g., DFT) to predict electronic properties (HOMO/LUMO gaps) and reactivity. discusses ICReDD’s use of reaction path searches to optimize conditions .

-

Simulate ADMET profiles using tools like SwissADME to assess solubility (LogP), metabolic stability (CYP450 interactions), and toxicity .

-

Validate predictions with in vitro assays (e.g., microsomal stability tests) .

- Case Study :

-

A derivative with a pyridylmethyl group ( ) showed 3-fold higher bioavailability than the parent compound due to reduced CYP3A4 metabolism .

Q. What experimental designs mitigate side reactions during functionalization of the pyrazole core?

- Methodology :

-

Use protecting groups (e.g., Boc for amines) to prevent undesired substitutions. reports successful aldehyde functionalization via controlled condensation .

-

Optimize catalytic systems : Pd/C for hydrogenation or AuCl₃ for cyclization, as in .

-

Monitor reactions in real-time using in situ IR spectroscopy to detect intermediates (e.g., carboxamide tautomers) .

- Data-Driven Approach :

| Functionalization | Catalyst | Side Products (%) |

|---|---|---|

| Amidation | EDCI | <5% |

| Alkylation | K₂CO₃ | 12% |

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.